molecular formula C17H23BClNO3 B3049531 3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester CAS No. 2096336-50-2

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester

Cat. No. B3049531
CAS RN: 2096336-50-2
M. Wt: 335.6
InChI Key: PMZHCKIJORTIHQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester is a type of boronic ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a highly valuable building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H23BClNO3 . The InChI code for this compound is 1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-9-13(19)11-14(10-12)20-8-6-5-7-15(20)21/h9-11H,5-8H2,1-4H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound include the Suzuki–Miyaura coupling . This compound can also undergo a formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 335.64 .

Scientific Research Applications

  • Solubility in Organic Solvents : Phenylboronic acids, including their pinacol esters, have been studied for their solubility in various organic solvents. Such research is crucial for understanding their behavior in different chemical environments, which is essential for their application in organic synthesis and drug formulation (Leszczyński, Hofman, & Sporzyński, 2020).

  • Phosphorescence Properties : A study revealed that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence at room temperature. This opens up potential applications in the development of new materials for organic light-emitting diodes and other photonic devices (Shoji et al., 2017).

  • Suzuki–Miyaura Cross-Couplings : Arylboronic acids and their esters, including phenylboronic acid pinacol esters, are valuable reagents in Suzuki–Miyaura cross-coupling reactions. This type of reaction is widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals (Spencer et al., 2011).

  • Hydrolysis Susceptibility : The stability of phenylboronic pinacol esters in aqueous environments, including at physiological pH, is critical for their application in drug delivery and therapeutic agents. Studies show that hydrolysis rates can be influenced by substituents in the aromatic ring (Achilli et al., 2013).

  • Polymer Synthesis : Phenylboronic acid pinacol esters have been used in the synthesis of polymers with specific properties. For example, their integration into poly(ester-amide)s has been explored for the development of H2O2-cleavable polymers, which could be used in drug delivery systems responsive to oxidative stress (Cui et al., 2017).

  • Protective Syntheses : Phenylboronic acid reacts in the solid state with various compounds, forming cyclic phenylboronic amides or esters. This method provides a more efficient and environmentally friendly approach to synthesizing protected compounds, which are important in pharmaceutical and agrochemical industries (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Mechanism of Action

Target of Action

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester is a type of boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Biochemical Pathways

The compound affects various biochemical pathways. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound is usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

The result of the compound’s action is the formation of new C-C bonds through the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds .

Action Environment

The action of the compound is influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further development of the protodeboronation of alkyl boronic esters . This could lead to new transformations and applications in organic synthesis .

properties

IUPAC Name

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BClNO3/c1-16(2)17(3,4)23-18(22-16)12-9-13(19)11-14(10-12)20-8-6-5-7-15(20)21/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZHCKIJORTIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129503
Record name 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-piperidon-1-yl)phenylboronic acid, pinacol ester

CAS RN

2096336-50-2
Record name 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096336-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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